N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzamide group, and a dimethylamino phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiazolidine-2,4-dione under specific conditions to form the intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2-Hydroxy-2-methylpropiophenone: Shares some structural similarities but has different functional groups and applications.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: Similar in having a dimethylamino group but differs in the overall structure and reactivity.
Uniqueness
N-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to its combination of a thiazolidine ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O2S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-21(2)15-10-8-13(9-11-15)12-16-18(24)22(19(25)26-16)20-17(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23)/b16-12- |
InChI Key |
OZKHKJIMPOTFPF-VBKFSLOCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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